molecular formula C8H6BrClO2 B13010216 2-Bromobenzyl carbonochloridate

2-Bromobenzyl carbonochloridate

Cat. No.: B13010216
M. Wt: 249.49 g/mol
InChI Key: PPOPYYXEHFKCSK-UHFFFAOYSA-N
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Description

2-BR-Z-CL, also known as benzyl chloroformate, is a chemical compound with the formula C8H7ClO2. It is a colorless liquid that may appear yellow due to impurities and has a pungent odor. Benzyl chloroformate is widely used in organic synthesis, particularly for the protection of amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl chloroformate is prepared by treating benzyl alcohol with phosgene. The reaction is as follows:

PhCH2OH+COCl2PhCH2OC(O)Cl+HCl\text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} PhCH2​OH+COCl2​→PhCH2​OC(O)Cl+HCl

Phosgene is used in excess to minimize the production of the carbonate (PhCH2O)2C=O .

Industrial Production Methods

In industrial settings, the preparation of benzyl chloroformate involves similar methods but on a larger scale. The use of phosgene gas in the lab preparation carries significant health hazards, and appropriate safety measures are essential .

Chemical Reactions Analysis

Types of Reactions

Benzyl chloroformate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl chloroformate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl chloroformate involves the formation of a cyclic halonium ion intermediate during addition reactions with alkenes. The electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule and making the bromine atom closer to the double bond electrophilic. The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away. The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon, forming the cyclic bromonium ion intermediate .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but with a bromine atom instead of a chlorine atom.

    Benzyl Iodide: Similar in structure but with an iodine atom instead of a chlorine atom.

Uniqueness

Benzyl chloroformate is unique due to its specific reactivity with amines to form carbamates and its use as a protecting group in peptide synthesis. Its ability to form stable intermediates during reactions with alkenes also sets it apart from similar compounds .

Properties

IUPAC Name

(2-bromophenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOPYYXEHFKCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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